molecular formula C17H22N2O2S B1431843 Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate CAS No. 1191901-07-1

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Cat. No.: B1431843
CAS No.: 1191901-07-1
M. Wt: 318.4 g/mol
InChI Key: CCKKZUUXAAEVRO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1191901-07-1. It has a molecular weight of 318.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3 . This indicates the molecular structure of the compound. For a detailed structural analysis, it’s recommended to use molecular modeling software.


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 458.1±35.0 °C at 760 mmHg, and a flash point of 230.8±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 61 Ų .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various techniques including LCMS, NMR, IR, and CHN elemental analysis. This process highlights its potential as a research chemical for further study in various fields, including material science and pharmacology (Sanjeevarayappa et al., 2015).

Structural Studies

  • Its crystal structure has been studied, providing insights into its molecular arrangement and interactions. These structural studies are crucial for understanding the compound's properties and potential applications in areas like crystallography and drug design (Gumireddy et al., 2021).

Chemical Synthesis

  • The compound serves as an important intermediate in the synthesis of biologically active benzimidazole compounds, indicating its significance in medicinal chemistry and pharmaceutical research (Liu Ya-hu, 2010).

Medicinal Chemistry

  • It has been used in the development of novel molecules with potential therapeutic applications. This showcases its importance in the field of drug discovery, particularly in the synthesis of new pharmaceutical agents (Kuhnast et al., 2006).

Corrosion Inhibition

  • Research indicates that derivatives of this compound can effectively inhibit corrosion, suggesting its utility in materials science, especially in protecting metals in corrosive environments (Praveen et al., 2021).

Antipsychotic Research

  • Derivatives of this compound have been evaluated for their potential as antipsychotic agents, highlighting its significance in neuropsychopharmacology and the development of treatments for psychiatric disorders (Norman et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with liver microsomal enzymes, leading to the formation of reactive intermediates . These interactions are crucial for understanding the compound’s metabolic pathways and potential therapeutic effects. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, potentially leading to changes in gene expression . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with active sites or allosteric sites on enzymes, resulting in changes in their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of metabolites with different biochemical properties . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects are often observed, where a certain dosage is required to achieve a significant biological response. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as liver microsomal enzymes, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications. The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s pharmacodynamics and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKZUUXAAEVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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